molecular formula C18H18N2O B1212155 Demexiptiline CAS No. 24701-51-7

Demexiptiline

Cat. No. B1212155
CAS RN: 24701-51-7
M. Wt: 278.3 g/mol
InChI Key: SEDQWOMFMIJKCU-UHFFFAOYSA-N
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Description

Demexiptiline, marketed under the brand names Deparon and Tinoran, is a tricyclic antidepressant (TCA) used in France for the treatment of depression . It primarily acts as a norepinephrine reuptake inhibitor, similar to desipramine .


Synthesis Analysis

The synthesis of Demexiptiline is similar to that reported for Noxiptiline . The condensation between Dibenzosuberenone and hydroxylamine gives the oxime. The base-catalyzed attachment of the sidechain by reaction with 2-Chloro-N-Methylethanamine completes the synthesis of Demexiptiline .


Molecular Structure Analysis

Demexiptiline has a molecular formula of C18H18N2O . The average mass is 278.348 Da and the monoisotopic mass is 278.141907 Da .


Physical And Chemical Properties Analysis

Demexiptiline has a molecular formula of C18H18N2O . The average mass is 278.348 Da and the monoisotopic mass is 278.141907 Da . More specific physical and chemical properties of Demexiptiline are not detailed in the available sources.

Safety And Hazards

The specific safety and hazards associated with Demexiptiline are not detailed in the available sources . As with any medication, it should be used under the supervision of a healthcare provider.

properties

IUPAC Name

N-methyl-2-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylideneamino)oxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O/c1-19-12-13-21-20-18-16-8-4-2-6-14(16)10-11-15-7-3-5-9-17(15)18/h2-11,19H,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEDQWOMFMIJKCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCON=C1C2=CC=CC=C2C=CC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

18059-99-9 (hydrochloride)
Record name Demexiptiline [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024701517
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40179441
Record name Demexiptiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40179441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Demexiptiline

CAS RN

24701-51-7
Record name Demexiptiline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24701-51-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Demexiptiline [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024701517
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Demexiptiline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08998
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Demexiptiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40179441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEMEXIPTILINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EYX738UZ5P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

232-233
Record name Demexiptiline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08998
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
98
Citations
A Martin, JM Masson, P Jusseaume… - Annales Medico …, 1981 - europepmc.org
[Demexiptiline in the treatment of melancholic states (reflections after 3 years of use)]. - Abstract - Europe PMC … [Demexiptiline in the treatment of melancholic states (reflections …
Number of citations: 1 europepmc.org
JF Teste, I Pelsy‐Johann, T Decelle… - Fundamental & clinical …, 1993 - Wiley Online Library
… Noradrenergic drugs (desipramine, demexiptiline, viloxazine) were more efficient in reserpinized than in non‐reserpinized mice. The mixed serotonin‐ noradrenaline re‐uptake inhibitor …
Number of citations: 43 onlinelibrary.wiley.com
C Whitehead, S Moss, A Cardno… - Cochrane Database …, 1996 - cochranelibrary.com
… or amitriptyline or amoxapine or benactyzine or brofaromine or bupropion or butriptyline or cianopramine or citalopram or clomipramine or clorgyline or clovoxamine or demexiptiline or …
Number of citations: 142 www.cochranelibrary.com
K Gao, DD Nguyen, J Chen, R Wang… - The journal of physical …, 2020 - ACS Publications
… The third one, Demexiptiline, a tricyclic antidepressant, acts primarily as a norepinephrine reuptake inhibitor. The next one, Fluorouracil, is a medication used to treat cancer. By injection …
Number of citations: 86 pubs.acs.org
A Price, L Rayner, E Okon-Rocha, A Evans… - Journal of Neurology …, 2011 - jnnp.bmj.com
Background Despite the high prevalence of depression in people with neurological disorders, no previous study has sought to summarise existing evidence on the use of …
Number of citations: 109 jnnp.bmj.com
L Waintraub - Psychiatry and Psychobiology, 1986 - cambridge.org
SummarySince 1975, 15 new antidepressants have become available in France. We wished to study and compare their pharmacokinetic characteristics with those of the previously …
Number of citations: 4 www.cambridge.org
S Juul, F Siddiqui, M Barbateskovic, CK Jørgensen… - Systematic reviews, 2021 - Springer
Background Major depressive disorder is one of the most common, burdensome, and costly psychiatric disorders worldwide. Antidepressants are frequently used to treat major …
Number of citations: 7 link.springer.com
CK Jørgensen, S Juul, F Siddiqui, M Barbateskovic… - Systematic …, 2021 - Springer
Background Major depressive disorder is a common psychiatric disorder causing great burden on patients and societies. Tricyclic antidepressants are frequently used worldwide to treat …
Number of citations: 10 link.springer.com
P Hazell, M Mirzaie - Cochrane Database of Systematic …, 2013 - cochranelibrary.com
Background There is a need to identify effective and safe treatments for depression in children and adolescents. While tricyclic drugs are effective in treating depression in adults, …
Number of citations: 479 www.cochranelibrary.com
JE Johnson, NM Morales, AM Gorczyca… - The Journal of …, 2001 - ACS Publications
… The oximidines, 3 which have antitumor activity, and the antidepressant demexiptiline 2 also contain an O-alkyloxime moiety (C NOR). It is likely that the number of drugs containing the …
Number of citations: 116 pubs.acs.org

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